molecular formula C11H9FO3 B12087287 Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate

Cat. No.: B12087287
M. Wt: 208.18 g/mol
InChI Key: OVNIVDQQGQDNDQ-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a methyl group at the 3-position, a fluorine atom at the 4-position, and a carboxylate ester group at the 2-position of the benzofuran ring.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated benzofuran derivatives .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, certain benzofuran derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9FO3/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

OVNIVDQQGQDNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)F)C(=O)OC

Origin of Product

United States

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